(±)15-HEPE

Description

5-Hydroxyeicosapentaenoic acid has been reported in Skeletonema marinoi with data available.

RN given refers to (E,Z,Z,Z,Z)-isomer; RN for cpd without isomeric designation not available 4/89

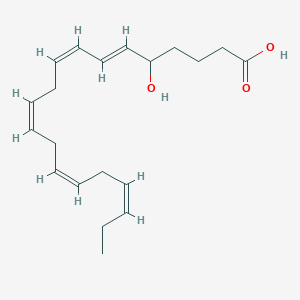

Structure

3D Structure

Properties

IUPAC Name |

(6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGQROYQYQRHF-FCWZHQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258761 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83952-40-3, 92008-51-0 | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083952403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of (±)15-HEPE from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic processes, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the key pathways to support advanced research and drug development.

Introduction

This compound is a bioactive lipid mediator derived from EPA, possessing significant anti-inflammatory and pro-resolving properties. It plays a crucial role in the resolution phase of inflammation[1]. The designation "(±)" indicates a racemic mixture of two stereoisomers: 15(S)-HEPE and 15(R)-HEPE. These enantiomers are synthesized through distinct enzymatic pathways, primarily involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2) under specific conditions. Understanding these biosynthetic routes is critical for harnessing the therapeutic potential of 15-HEPE in inflammatory diseases.

Core Biosynthetic Pathways

There are three primary enzymatic pathways for the conversion of EPA to 15-HEPE:

-

15-Lipoxygenase (15-LOX) Pathway: This is the principal pathway for the synthesis of 15(S)-HEPE.

-

Aspirin-Triggered Cyclooxygenase-2 (COX-2) Pathway: This pathway is responsible for the production of the 15(R)-HEPE enantiomer.

-

Cytochrome P450 (CYP) Pathway: While primarily involved in producing other EPA metabolites, some CYP enzymes can generate HEPE isomers, although this is generally considered a minor pathway for 15-HEPE.

The 15-Lipoxygenase (15-LOX) Pathway for 15(S)-HEPE Synthesis

The biosynthesis of 15(S)-HEPE is a two-step process initiated by the enzyme 15-lipoxygenase (15-LOX).

-

Oxygenation: 15-LOX catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-15 (B1200482) position, forming the intermediate 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).

-

Reduction: The unstable 15(S)-HpEPE is then rapidly reduced to the more stable 15(S)-HEPE by cellular peroxidases, such as glutathione (B108866) peroxidase (GPX).

Aspirin-Triggered COX-2 Pathway for 15(R)-HEPE Synthesis

The synthesis of 15(R)-HEPE is a notable consequence of aspirin's therapeutic action.

-

COX-2 Acetylation: Aspirin (B1665792) irreversibly acetylates cyclooxygenase-2 (COX-2), which alters its catalytic activity.

-

Modified Oxygenation: The acetylated COX-2 enzyme gains a lipoxygenase-like function and converts EPA into 15(R)-hydroperoxyeicosapentaenoic acid (15(R)-HpEPE).

-

Reduction: Similar to the 15-LOX pathway, 15(R)-HpEPE is subsequently reduced to 15(R)-HEPE by cellular peroxidases.

This pathway is a key example of transcellular biosynthesis, where one cell type produces an intermediate that is then metabolized by a neighboring cell. For instance, endothelial cells treated with aspirin can produce 15(R)-HEPE, which can then be further processed by leukocytes[2].

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are a large family of monooxygenases that metabolize various fatty acids, including EPA. While the primary products of EPA metabolism by CYP epoxygenases are epoxyeicosatetraenoic acids (EEQs), such as 17,18-EEQ, some CYP isoforms can also produce hydroxyeicosapentaenoic acid (HEPE) isomers[3]. However, the direct and significant contribution of CYP enzymes to the production of 15-HEPE specifically is less established compared to the LOX and aspirin-triggered COX-2 pathways. CYP4A12A, for instance, can metabolize EPA to 20- and 19-HEPE with a minor amount of 17,18-EEQ[3].

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of 15-HEPE and related metabolites.

Table 1: Enzyme Kinetics for Lipoxygenase-Catalyzed Reactions with EPA

| Enzyme | Substrate | Km (mM) | kcat (1/min) | Reference |

| 15R-LOX (Sorangium cellulosum) | EPA | 0.15 | 1200 | [4] |

| Engineered 18R-LOX (from 15R-LOX) | EPA | 0.12 | 1500 | [4] |

| 15S-LOX (Archangium violaceum) | EPA | 0.18 | 1800 | [4] |

| Engineered 18S-LOX (from 15S-LOX) | EPA | 0.14 | 2100 | [4] |

Table 2: Product Yields from EPA Biotransformation

| Enzyme System | Substrate Concentration | Product | Yield | Reference |

| E. coli expressing engineered 18R-LOX | 4.0 mM EPA | 18R-HEPE | 2.0 mM (641 mg/L) | [4] |

| E. coli expressing engineered 18S-LOX | 3.0 mM EPA | 18S-HEPE | 1.8 mM (577 mg/L) | [4] |

| E. coli expressing 15S-LOX | 6.0 mM EPA | 5S,15S-diHEPE (RvE4) | 4.3 mM (1.4 g/L) | [5] |

| E. coli expressing 15R-LOX | 6.0 mM EPA | 5R,15R-diHEPE | 5.8 mM (1.9 g/L) | [5] |

Experimental Protocols

Protocol for 15(S)-HEPE Synthesis using Soybean 15-Lipoxygenase

This protocol is adapted from methods for the enzymatic synthesis of hydroxy fatty acids[1][6].

Materials:

-

Eicosapentaenoic acid (EPA)

-

Soybean lipoxygenase (15-sLOX)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

-

Cysteine (optional, as a reducing agent in a one-pot reaction)

-

Reaction vessel

Procedure:

-

Substrate Preparation: Prepare a stock solution of EPA in ethanol.

-

Reaction Setup: In a reaction vessel, add the sodium phosphate buffer.

-

Enzyme Addition: Add the soybean lipoxygenase to the buffer and mix gently.

-

Initiation of Reaction: Add the EPA stock solution to the reaction mixture to initiate the enzymatic oxidation. The final concentration of EPA should be in the range of 0.1 to 0.5 mM.

-

Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 10-20 minutes with gentle stirring.

-

Reduction Step: After the incubation period, add a freshly prepared solution of sodium borohydride in ethanol to reduce the intermediate 15(S)-HpEPE to 15(S)-HEPE. Allow this reaction to proceed for 15 minutes.

-

Reaction Termination: Stop the reaction by acidifying the mixture with a weak acid (e.g., 0.1 M HCl) to pH 3-4.

-

Extraction: Extract the lipid products from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or by solid-phase extraction (SPE).

-

Purification and Analysis: The extracted products can be purified by high-performance liquid chromatography (HPLC) and the structure confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipoxygenase Activity Assay

This protocol is a general method for determining lipoxygenase activity spectrophotometrically, adapted from established procedures[7][8][9].

Materials:

-

Enzyme extract or purified lipoxygenase

-

Substrate (e.g., EPA or linoleic acid) stock solution in ethanol

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

-

Spectrophotometer capable of reading at 234 nm

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare the substrate solution and buffer.

-

Reaction Mixture: In a cuvette, mix the phosphate buffer and the substrate solution.

-

Blank Measurement: Use a mixture of buffer and substrate to zero the spectrophotometer at 234 nm.

-

Enzyme Addition: To initiate the reaction, add a small volume of the enzyme extract to the cuvette and mix quickly.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., for 2-3 minutes). The formation of the conjugated diene in the hydroperoxy fatty acid product results in this absorbance increase.

-

Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for the conjugated diene of approximately 25,000 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

LC-MS/MS Method for Quantification of 15-HEPE

This protocol outlines a general approach for the sensitive and specific quantification of 15-HEPE in biological samples[10][11][12].

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal standard (e.g., deuterated 15-HEPE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a reverse-phase column (e.g., C18)

-

Solvents for mobile phase (e.g., water with 0.1% acetic acid, acetonitrile/methanol (B129727) mixture)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the lipids, including 15-HEPE, with an organic solvent like methanol or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient of the mobile phases.

-

Detect and quantify 15-HEPE using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be [M-H]⁻ (m/z 317.2) and specific product ions will be monitored.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of 15-HEPE.

-

Calculate the concentration of 15-HEPE in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Signaling Pathways Involving 15-HEPE

15-HEPE is not merely a metabolic product but an active signaling molecule that contributes to the resolution of inflammation.

Anti-Inflammatory Signaling via PPARγ

15-HEPE has been shown to exert anti-inflammatory effects by interacting with the peroxisome proliferator-activated receptor-gamma (PPARγ)[13]. Activation of PPARγ can lead to the inhibition of pro-inflammatory gene expression. For instance, in the context of allergic rhinitis, 15-HEPE produced by eosinophils can bind to PPARγ in mast cells, thereby inhibiting their degranulation and the release of inflammatory mediators[13].

Role in the Resolution of Inflammation

15-HEPE is a precursor to more complex specialized pro-resolving mediators (SPMs), such as lipoxins. The presence of a hydroxyl group at the C-15 position allows for further oxygenation by other lipoxygenases (e.g., 5-LOX) to generate these potent anti-inflammatory and pro-resolving molecules[14]. This positions 15-HEPE as a key intermediate in the switch from a pro-inflammatory to a pro-resolving state in tissues.

GPR120 Signaling Pathway

While GPR120 is a receptor for various free fatty acids, including EPA, its direct interaction with 15-HEPE is less characterized. However, the activation of GPR120 by EPA initiates anti-inflammatory signaling cascades that are relevant to the overall effects of omega-3 fatty acids. EPA binding to GPR120 can inhibit pro-inflammatory pathways such as the NF-κB pathway[15][16][17]. This provides a broader context for the anti-inflammatory environment in which 15-HEPE is produced and acts.

Conclusion

The biosynthesis of this compound from eicosapentaenoic acid is a multi-faceted process involving distinct enzymatic pathways that produce specific stereoisomers with important biological functions. The 15-LOX pathway generates 15(S)-HEPE, while the aspirin-triggered COX-2 pathway produces 15(R)-HEPE. These molecules are key players in the resolution of inflammation, acting through receptors like PPARγ and serving as precursors for other potent pro-resolving mediators. A thorough understanding of these biosynthetic and signaling pathways, supported by robust experimental protocols and quantitative data, is essential for the development of novel therapeutic strategies targeting inflammatory diseases.

References

- 1. WO2015063617A2 - Methods of making 15-hydroxy fatty acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxygenase activity determination [protocols.io]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 15-Lipoxygenase Pathway in (±)15-HEPE Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase (15-LOX) pathway plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. A key reaction within this pathway is the conversion of eicosapentaenoic acid (EPA), an omega-3 fatty acid, into 15-hydroxyeicosapentaenoic acid (15-HEPE). This conversion is a critical step in the production of specialized pro-resolving mediators (SPMs), which are instrumental in the resolution of inflammation. Understanding the nuances of the 15-LOX pathway, its substrate specificity, and the kinetics of 15-HEPE formation is essential for researchers in inflammation, immunology, and for professionals engaged in the development of novel therapeutics targeting inflammatory diseases. This document provides a comprehensive technical overview of the enzymatic formation of 15-HEPE, including detailed experimental protocols and quantitative data to support further research and development.

The 15-Lipoxygenase (15-LOX) Enzyme Family

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[1] In humans, the 15-LOX family primarily consists of two major isoforms, 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene), which exhibit distinct tissue distribution, substrate preferences, and product specificities.[1][2][3]

-

15-LOX-1 (Arachidonate 15-Lipoxygenase): Primarily found in reticulocytes, eosinophils, and macrophages.[4] It exhibits a dual positional specificity with arachidonic acid (AA), producing mainly 15-hydroxyeicosatetraenoic acid (15-HETE) and a smaller amount of 12-HETE.[1] Its role is significant in the biosynthesis of anti-inflammatory mediators like lipoxins.[5]

-

15-LOX-2 (Arachidonate 15-Lipoxygenase type B): Predominantly expressed in epithelial cells, including those of the skin, cornea, and prostate.[3] Unlike 15-LOX-1, it displays singular positional specificity, exclusively producing 15-HETE from AA.[6]

Both enzymes can utilize various PUFAs as substrates, including linoleic acid (LA), arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][3]

Biochemical Pathway of 15-HEPE Formation

The enzymatic synthesis of 15-HEPE from EPA is a two-step process initiated by a 15-LOX enzyme. While commercially available 15-HEPE is often a racemic mixture ((±)15-HEPE), the biological pathway is stereospecific, producing the (S)-enantiomer.[7]

-

Oxygenation: 15-Lipoxygenase (typically 15-LOX-1) abstracts a hydrogen atom from the C-13 position of EPA. This is followed by the stereospecific insertion of molecular oxygen at the C-15 position, forming the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).[7][8]

-

Reduction: The 15(S)-HpEPE intermediate is rapidly reduced to the more stable hydroxyl derivative, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), by cellular peroxidases, such as glutathione (B108866) peroxidase (GPX).[7]

15(S)-HEPE can serve as a precursor for the synthesis of Resolvin E3, an anti-inflammatory specialized pro-resolving mediator.[2]

References

- 1. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 2. ALOX15 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of 15-HEPE Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosapentaenoic acid (15-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 15-HEPE and its stereoisomers, primarily 15(S)-HEPE and 15(R)-HEPE, are crucial signaling molecules involved in the regulation of inflammation and immune responses. Their discovery and characterization have unveiled potential therapeutic applications in a variety of inflammatory conditions. This guide provides a comprehensive overview of the discovery, characterization, and biological significance of 15-HEPE isomers, with a focus on quantitative data, experimental protocols, and signaling pathways.

Discovery and Biosynthesis

The initial identification of 15-HEPE emerged from studies investigating the metabolic fate of EPA in various biological systems. It was found that EPA can be enzymatically oxidized to form 15-HEPE. The biosynthesis of 15-HEPE is a stereoselective process, predominantly mediated by lipoxygenase (LOX) enzymes.

The primary pathway for the endogenous production of 15(S)-HEPE involves the action of 15-lipoxygenase (15-LOX) on EPA.[1] This reaction first produces a hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), which is subsequently reduced to 15(S)-HEPE by glutathione (B108866) peroxidase (GPX).[1] In humans, two isoforms of 15-LOX have been identified, 15-LOX-1 and 15-LOX-2, both capable of producing 15-HPETE from arachidonic acid, and by extension, 15-HpEPE from EPA.[2]

The 15(R)-HEPE isomer can be synthesized through the action of aspirin-acetylated cyclooxygenase-2 (COX-2).[3][4] This altered enzymatic activity shifts the catalytic outcome from prostaglandin (B15479496) synthesis to the production of 15(R)-HETE from arachidonic acid and, analogously, 15(R)-HEPE from EPA.

Biosynthesis of 15-HEPE Isomers

Caption: Enzymatic pathways for the biosynthesis of 15(S)-HEPE and 15(R)-HEPE from EPA.

Characterization of 15-HEPE Isomers

The characterization of 15-HEPE isomers relies on a combination of analytical techniques to separate, identify, and quantify these closely related molecules.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation of 15-HEPE enantiomers.[5] This method utilizes a chiral stationary phase that differentially interacts with the (S) and (R) forms, allowing for their distinct elution and quantification.[6][7][8] Reversed-phase HPLC is also commonly used for the initial separation of eicosanoids from biological matrices.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of 15-HEPE isomers.[5][9] Following chromatographic separation, the molecules are ionized, and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) further fragments the parent ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification.

Experimental Workflow for Isomer Characterization

Caption: A typical workflow for the extraction, separation, and analysis of 15-HEPE isomers.

Biological Activities and Signaling Pathways

15-HEPE isomers exhibit a range of biological activities, most notably anti-inflammatory and pro-resolving effects. These actions are often mediated through specific signaling pathways.

Anti-inflammatory and Pro-resolving Functions

15-HEPE has been shown to possess anti-inflammatory properties. For instance, a racemic mixture of 15-HEPE inhibits the aggregation of rat neutrophils induced by the chemoattractant fMLP with an IC50 of 4.7 µM.[1] Furthermore, 15-HEPE can be converted to lipoxins, which are potent anti-inflammatory mediators.[10] The synthetic ethyl ester of 15(S)-HEPE, known as Epeleuton, has demonstrated anti-inflammatory and pro-resolving functions in a mouse model of sickle cell disease.[11][12]

Interaction with PPAR-γ

15-HEPE has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[13] Activation of PPAR-γ by 15-HEPE can inhibit the degranulation of mast cells, a key event in allergic reactions.[13] This suggests a therapeutic potential for 15-HEPE in allergic diseases such as allergic rhinitis.[13]

Signaling Pathway of 15-HEPE in Mast Cell Inhibition

Caption: 15-HEPE activates PPAR-γ, leading to the inhibition of mast cell degranulation.

Quantitative Data Summary

| Isomer/Mixture | Biological Activity | Model System | Quantitative Metric | Reference |

| (±)15-HEPE | Inhibition of neutrophil aggregation | Isolated rat neutrophils | IC50 = 4.7 µM | [1] |

| This compound | Antibacterial activity | P. acnes | MIC = 128 mg/L | [1] |

| This compound | Antibacterial activity | S. aureus | MIC = 512 mg/L | [1] |

Detailed Experimental Protocols

Chiral Separation of 15-HEPE Isomers by HPLC

Objective: To separate and quantify 15(R)-HEPE and 15(S)-HEPE from a mixture.

Materials:

-

Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

-

HPLC system with UV detector

-

Mobile phase: Hexane/Isopropanol/Acetic Acid (e.g., 95:5:0.1 v/v/v)

-

15-HEPE standards (racemic, 15(R)-HEPE, and 15(S)-HEPE)

-

Extracted and purified lipid sample

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 236 nm, the absorption maximum for HEPEs.[1]

-

Inject a standard solution of racemic 15-HEPE to determine the retention times for the (R) and (S) enantiomers.

-

Inject individual standards of 15(R)-HEPE and 15(S)-HEPE to confirm the elution order.

-

Prepare a calibration curve by injecting known concentrations of each isomer and plotting the peak area against concentration.

-

Inject the prepared biological sample.

-

Identify the peaks corresponding to 15(R)-HEPE and 15(S)-HEPE based on their retention times.

-

Quantify the amount of each isomer in the sample using the calibration curve.

LC-MS/MS Analysis of 15-HEPE

Objective: To confirm the identity and quantify 15-HEPE in a biological sample.

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

15-HEPE standard

-

Internal standard (e.g., deuterated 15-HEPE-d8)

-

Extracted and purified lipid sample

Procedure:

-

Equilibrate the C18 column with the initial mobile phase gradient.

-

Operate the ESI source in negative ion mode.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for 15-HEPE (e.g., m/z 317.2 -> specific fragment ions).

-

Inject a known amount of the internal standard into the sample.

-

Inject the sample onto the LC-MS/MS system.

-

Develop a chromatographic gradient to separate 15-HEPE from other lipids.

-

Monitor for the characteristic retention time and mass transition of 15-HEPE and the internal standard.

-

Quantify 15-HEPE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The discovery and characterization of 15-HEPE isomers have significantly advanced our understanding of lipid-mediated regulation of inflammation. The stereospecific biosynthesis and distinct biological activities of 15(S)-HEPE and 15(R)-HEPE highlight the complexity and elegance of eicosanoid signaling. Continued research into the therapeutic potential of these molecules, particularly in the context of inflammatory and allergic diseases, holds great promise for the development of novel treatment strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the roles of 15-HEPE isomers in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomer Separations | Separation Science [sepscience.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epeleuton, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epeleuton, a novel synthetic ω-3 fatty acid, reduces hypoxia/ reperfusion stress in a mouse model of sickle cell disease | Haematologica [haematologica.org]

- 13. researchgate.net [researchgate.net]

The Biological Role of (±)15-Hydroxyeicosapentaenoic Acid in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily through the action of 15-lipoxygenase (15-LOX). Emerging evidence highlights its significant role as a modulator of the innate immune system. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of this compound, with a focus on its anti-inflammatory and pro-resolving properties. We delve into its effects on key innate immune cells, including neutrophils, macrophages, and mast cells, and elucidate the underlying signaling pathways. This document aims to serve as a resource for researchers and professionals in immunology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The innate immune system constitutes the first line of defense against pathogens and tissue injury. While a robust inflammatory response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. This compound is increasingly recognized as a key player in this process, acting both as a precursor to potent anti-inflammatory molecules and as a signaling molecule in its own right. Understanding the multifaceted roles of this compound in innate immunity is critical for the development of novel therapeutic strategies for a range of inflammatory disorders.

Synthesis and Metabolism of this compound

This compound is synthesized from EPA through the enzymatic activity of 15-lipoxygenase (15-LOX)[1]. This enzyme introduces a hydroxyl group at the 15th carbon of EPA. Once formed, 15-HEPE can be further metabolized by other lipoxygenases, such as 5-LOX, to generate anti-inflammatory lipid mediators like lipoxin A5 and B5[2].

Biological Effects of this compound on Innate Immune Cells

This compound exerts a range of effects on various innate immune cells, contributing to the dampening of inflammation and promoting its resolution.

Neutrophils

Neutrophils are key effector cells in the acute inflammatory response. This compound has been shown to modulate several key functions of neutrophils:

-

Inhibition of Chemotaxis: this compound can inhibit the migration of neutrophils towards chemoattractants like leukotriene B4 (LTB4)[3]. This effect is crucial in limiting the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage.

-

Reduction of Superoxide (B77818) Anion Generation: While the direct effect of 15-HEPE is less documented, its structural analog 15-HETE has been shown to inhibit the generation of superoxide anions by neutrophils, a key component of their antimicrobial activity that can also cause oxidative damage to host tissues.

Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. The effects of this compound on macrophages are multifaceted:

-

Modulation of Cytokine Production: While direct dose-response data for this compound is limited, its activation of PPARγ suggests an inhibitory effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages[4][5].

-

Phagocytosis: The role of this compound in macrophage phagocytosis is an area of active research. Given its pro-resolving functions, it is plausible that it may enhance the phagocytosis of apoptotic cells (efferocytosis), a key process in the resolution of inflammation.

Mast Cells

Mast cells are critical players in allergic reactions and other inflammatory responses. This compound has been demonstrated to inhibit the degranulation of mast cells, a process that releases a plethora of pro-inflammatory mediators[6]. This inhibition is mediated through the activation of the nuclear receptor PPARγ[6].

Quantitative Data on the Biological Activities of this compound

The following tables summarize the available quantitative data on the effects of this compound and its related compounds on innate immune cell functions. Note: Direct quantitative data for this compound is limited in some areas; therefore, data for the structurally similar compound 15-HETE is also included for reference, with the compound specified.

Table 1: Effect of 15-HEPE and Related Compounds on Neutrophil Functions

| Function | Compound | Cell Type | Assay | Concentration | Effect | Citation |

| Chemotaxis | 15-HEPE | Human PMN | Boyden Chamber | 10-5 M | ~10-fold less potent than 15-HETE | [3] |

| Chemotaxis | 15-HETE | Human PMN | Boyden Chamber | 10-4 M | 68% inhibition (vs LTB4) | [3] |

Table 2: Effect of 15-HEPE on Mast Cell Degranulation

| Function | Compound | Cell Type | Assay | Concentration | Effect | Citation |

| Degranulation | 15-HEPE | Mouse Mast Cells | CD63 Expression (FACS) | Not specified | Inhibition | [6] |

Data on the dose-dependent effects of this compound on macrophage cytokine production and phagocytosis are currently limited in the scientific literature.

Signaling Pathways of this compound in Innate Immunity

The immunomodulatory effects of this compound are mediated through specific signaling pathways. A key receptor for 15-HEPE is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[4][6].

PPARγ-Mediated Signaling

Activation of PPARγ by 15-HEPE in innate immune cells, such as macrophages and mast cells, initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression. One of the key mechanisms is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[4][5].

Caption: Signaling pathway of this compound in innate immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from standard methods for assessing neutrophil migration[1][6][7].

Materials:

-

Boyden chambers (or Transwell® inserts with 3-5 µm pore size)

-

Human neutrophils isolated from peripheral blood

-

Chemoattractant (e.g., Leukotriene B4, fMLP)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

-

Resuspend neutrophils in assay buffer to a final concentration of 1 x 106 cells/mL.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the Boyden chamber inserts into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

Incubate the chambers at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane in methanol (B129727) and stain with a suitable staining solution.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the chemotactic index and the percentage of inhibition by this compound.

Macrophage Phagocytosis Assay (Zymosan Particles)

This protocol is based on established methods for measuring phagocytosis in macrophages[8][9].

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Fluorescently labeled zymosan A particles

-

This compound

-

Cell culture medium

-

Trypan blue solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture macrophages in appropriate multi-well plates until they reach the desired confluency.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.

-

Add fluorescently labeled zymosan particles to the macrophage cultures at a specific particle-to-cell ratio (e.g., 10:1).

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells with cold PBS to remove non-ingested particles.

-

To quench the fluorescence of extracellularly bound particles, add trypan blue solution for a short period.

-

Wash the cells again with PBS.

-

Analyze the phagocytic activity by either:

-

Flow cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity.

-

Fluorescence microscopy: Visualize and count the number of ingested particles per cell.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a standard method for quantifying mast cell degranulation[2][10][11].

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

This compound

-

Antigen (e.g., DNP-HSA for IgE-sensitized cells) or other secretagogues (e.g., ionomycin)

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Culture and sensitize mast cells with IgE if using an antigen for stimulation.

-

Wash the cells and resuspend them in Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with the appropriate secretagogue for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant (for released β-hexosaminidase) and lyse the cell pellet with Triton X-100 (for total β-hexosaminidase).

-

Add the pNAG substrate to both the supernatant and the cell lysate samples.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release as (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for Neutrophil Chemotaxis Assay.

Caption: Workflow for Macrophage Phagocytosis Assay.

Caption: Workflow for Mast Cell Degranulation Assay.

Conclusion and Future Directions

This compound is a significant lipid mediator with potent immunomodulatory functions within the innate immune system. Its ability to inhibit neutrophil chemotaxis, suppress mast cell degranulation, and potentially modulate macrophage activity underscores its therapeutic potential for a variety of inflammatory conditions. The activation of PPARγ and subsequent inhibition of NF-κB appear to be a central mechanism underlying its anti-inflammatory effects.

Further research is warranted to fully elucidate the dose-dependent effects of this compound on cytokine production and phagocytosis by macrophages. A deeper understanding of the downstream signaling events following PPARγ activation will also be crucial. The development of stable analogs of this compound could pave the way for novel pro-resolving therapeutics for the treatment of chronic inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and application of this promising immunomodulatory molecule.

References

- 1. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]

- 5. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Phagocytosis of unopsonized zymosan by human monocyte-derived macrophages: maturation and inhibition by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]

The Anti-Inflammatory Mechanism of (±)15-HEPE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) that has emerged as a significant modulator of inflammatory processes. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in inflammation. It details its biosynthesis, interaction with key receptors, and the subsequent downstream signaling pathways that orchestrate its anti-inflammatory effects. This document summarizes quantitative data on its efficacy, presents detailed experimental protocols for its study, and utilizes diagrams to visually represent its complex signaling networks, offering a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipid mediators play a crucial role in the initiation, progression, and resolution of inflammation. Among these, metabolites of omega-3 polyunsaturated fatty acids, such as this compound, have garnered significant attention for their potent anti-inflammatory and pro-resolving properties. Understanding the precise mechanisms by which these molecules act is paramount for the development of novel therapeutic strategies. This guide focuses on the intricate molecular pathways through which this compound exerts its anti-inflammatory effects.

Biosynthesis of this compound

This compound is synthesized from eicosapentaenoic acid (EPA) primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[1] This enzymatic reaction introduces a hydroxyl group at the 15th carbon position of the fatty acid chain.

Mechanism of Action

The anti-inflammatory actions of this compound are multifaceted, involving direct receptor binding, modulation of downstream signaling cascades, and conversion to more potent specialized pro-resolving mediators.

Receptor-Mediated Actions

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The primary receptor through which 15-HEPE exerts many of its anti-inflammatory effects is the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3]

-

Inhibition of Mast Cell Degranulation: 15-HEPE has been shown to interact with PPARγ, leading to the inhibition of mast cell degranulation.[2] This is a critical anti-allergic and anti-inflammatory effect, as mast cell degranulation releases a plethora of pro-inflammatory mediators.

Potential Role of G Protein-Coupled Receptor 120 (GPR120)

While direct evidence for 15-HEPE is still emerging, other hydroxyeicosapentaenoic acids have been shown to activate G Protein-Coupled Receptor 120 (GPR120), a receptor known for its anti-inflammatory and insulin-sensitizing effects.[4][5] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6] Further research is needed to fully elucidate the role of GPR120 in mediating the effects of 15-HEPE.

Modulation of Pro-Inflammatory Pathways

Inhibition of Leukotriene and Prostaglandin Synthesis

This compound can inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4).[7] By reducing the production of these potent chemoattractants and vasoactive mediators, 15-HEPE dampens the inflammatory response.

Suppression of Pro-Inflammatory Cytokine Production

Studies have demonstrated that 15-HEPE can dose-dependently reduce the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11][12] This effect is likely mediated through the modulation of transcription factors such as NF-κB.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. 15-HEPE, through its interaction with PPARγ and potentially other receptors, can interfere with the NF-κB signaling cascade.[13][14] This leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Conversion to Pro-Resolving Mediators

A crucial aspect of the anti-inflammatory action of 15-HEPE is its role as a precursor to more potent specialized pro-resolving mediators (SPMs). Human neutrophils can convert 15-HEPE into Lipoxin A5, a potent anti-inflammatory and pro-resolving lipid mediator.[4][6][15] Lipoxins actively promote the resolution of inflammation by inhibiting neutrophil recruitment and stimulating the clearance of apoptotic cells by macrophages.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its precursor, 15-HEPE-lysoPC.

Table 1: In Vitro and Ex Vivo Effects of 15-HEPE and its Precursor

| Parameter | Model System | Compound | Concentration | Effect |

| Neutrophil Aggregation | Isolated Rat Neutrophils | This compound | IC50 = 4.7 µM | Inhibition of fMLP-induced aggregation |

| Leukotriene Formation | Zymosan A-treated Mouse Peritoneal Cells | 1-(15-HEPE)-lysoPC | 0.75 - 7.5 µM | Reduction of LTB4 and LTC4 formation |

| Mast Cell Degranulation | In vitro stimulated mast cells | 15-HEPE | Not specified | Inhibition of degranulation |

Table 2: In Vivo Effects of 15-HEPE and its Precursor in Zymosan A-Induced Peritonitis in Mice

| Parameter | Compound | Dose (µg/kg, i.p.) | Effect |

| Plasma Leakage | 1-(15-HEPE)-lysoPC | ED50 = 32.03 | Inhibition |

| Leucocyte Infiltration | 1-(15-HEPE)-lysoPC | Not specified | Attenuation |

| LTC4 Formation | 1-(15-HEPE)-lysoPC | 15 - 150 | Dose-dependent reduction |

| LTB4 Formation | 1-(15-HEPE)-lysoPC | 15 - 150 | Dose-dependent reduction |

| TNF-α Level | 1-(15-HEPE)-lysoPC | 15 - 150 | Dose-dependent reduction |

| IL-6 Level | 1-(15-HEPE)-lysoPC | 15 - 150 | Dose-dependent reduction |

| 12-HETE Formation | 1-(15-HEPE)-lysoPC | Not specified | Dose-dependent inhibition |

Note: Much of the in vivo data is for the precursor 1-(15-HEPE)-lysoPC, which is thought to be more effective due to better bioavailability, being hydrolyzed to 15-HEPE within target cells.[7]

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and the effects of anti-inflammatory compounds.

Detailed Methodology: [16][17]

-

Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old).

-

Compound Administration: Administer this compound (dissolved in a suitable vehicle like PBS or ethanol, then diluted) via intraperitoneal (i.p.) injection at desired doses (e.g., 10-100 µg/kg). A vehicle control group should be included.

-

Induction of Peritonitis: After a set pre-treatment time (e.g., 30 minutes), inject Zymosan A (e.g., 1 mg/mouse in sterile saline) i.p. to induce inflammation.

-

Sample Collection: At a specific time point post-zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with a fixed volume of sterile PBS (e.g., 5 mL).

-

Analysis:

-

Cellular Infiltration: Determine the total leukocyte count using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).

-

Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure the levels of cytokines (e.g., TNF-α, IL-6) by ELISA and eicosanoids (e.g., LTB4, LTC4) by LC-MS/MS.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Detailed Methodology: [16][18][19]

-

Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran (B179266) sedimentation).

-

Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes at 37°C).

-

Chemotaxis Assay: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).

-

Add a chemoattractant solution (e.g., fMLP, LTB4, or IL-8) to the lower chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for migration (e.g., 60-90 minutes).

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by counting the cells under a microscope after staining or by using a plate reader-based assay that measures cell viability (e.g., ATP content). The IC50 value for inhibition of chemotaxis can then be calculated.

Neutrophil Phagocytosis Assay

This assay evaluates the effect of this compound on the ability of neutrophils to engulf foreign particles.

Detailed Methodology: [1][7][15][17]

-

Neutrophil Preparation: Isolate and prepare neutrophils as described for the chemotaxis assay.

-

Opsonization of Particles: Opsonize particles (e.g., zymosan, latex beads, or bacteria) by incubating them with serum or a specific antibody to facilitate phagocytosis.

-

Phagocytosis Reaction:

-

Adhere neutrophils to a suitable surface (e.g., glass coverslips or multi-well plates).

-

Treat the neutrophils with different concentrations of this compound or vehicle.

-

Add the opsonized particles to the neutrophils and incubate at 37°C to allow for phagocytosis (e.g., 30-60 minutes).

-

-

Quantification:

-

Microscopy: Wash away non-ingested particles, fix and stain the cells, and visualize under a microscope. The phagocytic index (average number of ingested particles per neutrophil) or the percentage of phagocytosing cells can be determined.

-

Flow Cytometry: If using fluorescently labeled particles, the uptake can be quantified by flow cytometry, which provides a high-throughput and quantitative measure of phagocytosis.

-

Conclusion

This compound is a potent anti-inflammatory lipid mediator that acts through a multi-pronged mechanism. Its ability to activate PPARγ, inhibit the production of pro-inflammatory eicosanoids and cytokines, suppress the NF-κB signaling pathway, and serve as a precursor for the pro-resolving lipoxin A5 underscores its significant potential in the modulation of inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and related compounds in the treatment of inflammatory diseases. Future research should focus on further delineating the complete receptor profile and downstream signaling networks of 15-HEPE to fully harness its therapeutic potential.

References

- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interleukin-6-Production Is Responsible for Induction of Hepatic Synthesis of Several Chemokines as Acute-Phase Mediators in Two Animal Models: Possible Significance for Interpretation of Laboratory Changes in Severely Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Dose-dependent effects of recombinant human interleukin-6 on glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the immune responses triggered by vaccine formulations containing the recombinant Schistosoma mansoni 14kDa fatty acid-binding protein | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]

- 15. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Sources of Endogenous (±)15-HEPE Production: A Technical Guide

Introduction

(±)15-Hydroxyeicosapentaenoic acid (15-HEPE) is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediator (SPM) family, 15-HEPE plays a crucial role in the resolution of inflammation, making its cellular sources and production pathways a significant area of interest for researchers in inflammation biology and drug development. This technical guide provides an in-depth overview of the primary cellular sources of endogenous 15-HEPE, the enzymatic pathways governing its synthesis, and detailed experimental protocols for its quantification.

Primary Cellular Sources of 15-HEPE Production

Endogenous 15-HEPE is primarily synthesized by immune and structural cells that express the enzyme 15-lipoxygenase (15-LOX). The main cellular sources identified to date include eosinophils, M2-polarized macrophages, and airway epithelial cells. The production of 15-HEPE is often stimulus-dependent, with specific cytokines and inflammatory mediators upregulating its synthesis.

Table 1: Cellular Sources and Stimuli for 15-HEPE Production

| Cell Type | Primary Stimulus | Key Enzyme | Notes |

| Eosinophils | Interleukin-5 (IL-5) | 15-Lipoxygenase-1 (15-LOX1) | Eosinophils are considered a major source of 15-LOX-derived mediators. |

| Macrophages (M2-polarized) | Interleukin-4 (IL-4) | 12/15-Lipoxygenase (12/15-LOX) | M2-polarized macrophages, involved in tissue repair and resolution of inflammation, upregulate 12/15-LOX expression. |

| Airway Epithelial Cells | Interleukin-13 (IL-13) | 15-Lipoxygenase-1 (15-LOX1) | IL-13, a key cytokine in type 2 immunity, induces 15-LOX1 expression and the production of its metabolites in human airway epithelial cells. |

Enzymatic Pathways of 15-HEPE Synthesis

The biosynthesis of 15-HEPE from EPA is predominantly carried out by the 15-lipoxygenase (15-LOX) pathway. An alternative, though less defined, route involves the cytochrome P450 (CYP) enzyme system.

15-Lipoxygenase (15-LOX) Pathway

The primary and most well-characterized pathway for 15-HEPE production involves the action of 15-lipoxygenase (15-LOX) on eicosapentaenoic acid (EPA). In humans, 15-LOX-1 is the key enzyme, while in mice, the ortholog is 12/15-lipoxygenase. This enzyme catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-15 (B1200482) position, forming an unstable intermediate, 15-hydroperoxyeicosapentaenoic acid (15-HpEPE). Subsequently, 15-HpEPE is rapidly reduced to the more stable 15-HEPE by cellular peroxidases, such as glutathione (B108866) peroxidases.

Cytochrome P450 (CYP) Pathway

The cytochrome P450 (CYP) superfamily of enzymes can also metabolize EPA to various oxidized products, including hydroxyeicosapentaenoic acids (HEPEs). While the CYP-mediated formation of other HEPE isomers is more extensively documented, certain CYP isoforms, particularly from the CYP2C and CYP2J subfamilies, have been shown to metabolize EPA.[1][2] However, their primary products from EPA are often epoxides, such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ).[1][3] The specific contribution of CYP enzymes to the endogenous pool of 15-HEPE remains an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for the culture, stimulation, and analysis of 15-HEPE production in primary human eosinophils, a major cellular source.

Isolation and Culture of Human Eosinophils

Materials:

-

Whole blood from healthy donors

-

RosetteSep™ Human Eosinophil Enrichment Cocktail (STEMCELL Technologies)

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol:

-

Collect whole blood in heparinized tubes.

-

Add the RosetteSep™ Human Eosinophil Enrichment Cocktail to the whole blood at a ratio of 50 µL per mL of blood.

-

Incubate at room temperature for 20 minutes.

-

Dilute the blood sample with an equal volume of PBS + 2% FBS.

-

Layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

-

Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

-

Collect the enriched eosinophil layer at the plasma-Ficoll interface.

-

Wash the cells twice with PBS + 2% FBS.

-

Resuspend the eosinophil pellet in RPMI 1640 culture medium.

-

Determine cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >98%.

Stimulation of Eosinophils for 15-HEPE Production

Materials:

-

Purified human eosinophils

-

Recombinant human Interleukin-5 (IL-5) (R&D Systems)

-

Eicosapentaenoic acid (EPA) (Cayman Chemical)

Protocol:

-

Plate the purified eosinophils at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

-

Add recombinant human IL-5 to a final concentration of 10 ng/mL to prime the cells.

-

Incubate for 1 hour at 37°C.

-

Add EPA to a final concentration of 10 µM.

-

Incubate for an additional 30 minutes at 37°C.

-

Collect the cell supernatant for lipid extraction.

Lipid Extraction from Cell Supernatant

Materials:

-

Collected cell supernatant

-

Methanol (B129727) (LC-MS grade)

-

Internal standard (e.g., 15(S)-HETE-d8)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

To 1 mL of cell supernatant, add 2 mL of cold methanol containing the internal standard (e.g., 1 ng).

-

Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the lipids with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification of 15-HEPE

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18.1-20 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

15-HEPE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 259.2

-

15(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 267.2

-

Data Analysis:

-

Generate a standard curve using known concentrations of a 15-HEPE standard.

-

Quantify the amount of 15-HEPE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

The endogenous production of this compound is a key feature of the resolution phase of inflammation, with eosinophils, M2-polarized macrophages, and airway epithelial cells serving as primary cellular sources through the 15-LOX pathway. Understanding the cellular and molecular mechanisms of 15-HEPE synthesis is critical for the development of novel therapeutic strategies targeting inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the accurate quantification of 15-HEPE in biological systems, enabling further investigation into its physiological and pathological roles.

References

Stereospecific Functions of 15(R)-HEPE versus 15(S)-HEPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating inflammation and cellular signaling. Among these are the hydroxyeicosapentaenoic acids (HEPEs), with 15-hydroxyeicosapentaenoic acid (15-HEPE) existing as two key stereoisomers: 15(R)-HEPE and 15(S)-HEPE. The stereochemistry at the C15 position dictates their distinct biosynthetic origins, metabolic fates, and ultimately, their unique biological functions. This technical guide provides a comprehensive overview of the stereospecific roles of 15(R)-HEPE and 15(S)-HEPE, with a focus on their differential effects on inflammatory processes and signaling pathways.

Biosynthesis: A Tale of Two Enzymes

The production of 15(R)-HEPE and 15(S)-HEPE is enzymatically controlled, leading to stereospecific synthesis.

-

15(S)-HEPE Synthesis: The predominant pathway for 15(S)-HEPE production involves the action of 15-lipoxygenase (15-LOX) . This enzyme catalyzes the insertion of molecular oxygen into EPA, forming a 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) intermediate, which is subsequently reduced to 15(S)-HEPE by cellular peroxidases[1].

-

15(R)-HEPE Synthesis: The biosynthesis of 15(R)-HEPE is notably linked to the action of aspirin-acetylated cyclooxygenase-2 (COX-2) . Aspirin's irreversible acetylation of COX-2 alters its catalytic activity, redirecting it from prostaglandin (B15479496) synthesis to the production of 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HETE) from arachidonic acid and, similarly, 15(R)-HEPE from EPA[2]. This "aspirin-triggered" pathway is a key mechanism underlying some of aspirin's anti-inflammatory effects.

References

- 1. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Anti-inflammatory Assay Using (±)15-HEPE on Macrophages: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Macrophages, as central players in the inflammatory response, are critical targets for novel anti-inflammatory therapeutics. (±)15-Hydroxy-eicosapentaenoic acid ((±)15-HEPE), a racemic mixture of a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potential anti-inflammatory agent. This document provides detailed application notes and protocols for an in vitro assay to evaluate the anti-inflammatory effects of this compound on macrophages. The protocols herein describe the use of the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.[1]

Principle of the Assay

This assay is based on the principle of inducing an inflammatory response in macrophages using lipopolysaccharide (LPS) and subsequently measuring the inhibitory effects of this compound on the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). The underlying mechanisms of action are explored by examining the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in regulating the expression of inflammatory genes.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| This compound Concentration | Inhibition of Nitric Oxide (NO) Production (%) |

| 1 µM | 15 ± 2.5 |

| 5 µM | 35 ± 4.1 |

| 10 µM | 58 ± 5.3 |

| 25 µM | 75 ± 6.8 |

| IC₅₀ | ~8.5 µM |

| This compound Concentration | Inhibition of TNF-α Secretion (%) |

| 1 µM | 12 ± 1.9 |

| 5 µM | 28 ± 3.5 |

| 10 µM | 52 ± 4.9 |

| 25 µM | 68 ± 6.2 |

| IC₅₀ | ~9.8 µM |

| This compound Concentration | Inhibition of IL-6 Secretion (%) |

| 1 µM | 10 ± 2.1 |

| 5 µM | 32 ± 3.8 |

| 10 µM | 55 ± 5.1 |

| 25 µM | 72 ± 6.5 |

| IC₅₀ | ~9.1 µM |

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

The RAW 264.7 cell line is a suitable model for studying macrophage functions, including inflammatory responses.[1]

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Cell scraper

-

75 cm² cell culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture RAW 264.7 cells in 75 cm² flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cells with PBS, and detach them using a cell scraper in fresh medium.

-

Seed the cells into new flasks at a suitable density for further experiments.

LPS-Induced Inflammation and Treatment with this compound

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from Escherichia coli

-

This compound

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with medium only).

Measurement of Nitric Oxide (NO) Production

Excessive NO production is a hallmark of inflammation.[2]

Materials:

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Cell culture supernatant from the inflammation assay

-

Sodium nitrite (B80452) standard curve

Protocol:

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of TNF-α and IL-6 Secretion

TNF-α and IL-6 are key pro-inflammatory cytokines produced by activated macrophages.

Materials:

-

Mouse TNF-α and IL-6 ELISA kits

-

Cell culture supernatant from the inflammation assay

Protocol:

-

Collect the cell culture supernatants as described above.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment with this compound and/or LPS for the indicated times (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to PVDF membranes.

-

Block the membranes and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-